Methyl 2-(3-fluoropyridin-4-yl)propanoate
Description
Methyl 2-(3-fluoropyridin-4-yl)propanoate is a fluorinated pyridine derivative characterized by a methyl ester group at the propanoate chain and a fluorine atom at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their electronic properties, bioactivity, and versatility in drug design due to their ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-(3-fluoropyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-4-11-5-8(7)10/h3-6H,1-2H3 |
InChI Key |
ZDMWDTIEVKIEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoropyridin-4-yl)propanoate typically involves the esterification of 3-fluoropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoropyridin-4-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH) under reflux.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: Methyl 2-(3-fluoropyridin-4-yl)propanol.
Hydrolysis: 3-fluoropyridine-4-carboxylic acid.
Scientific Research Applications
Methyl 2-(3-fluoropyridin-4-yl)propanoate is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity towards its target, thereby modulating biological activity .
Comparison with Similar Compounds
Hypothesized Impact :
- The 5-fluoro substitution may reduce ring electron density less significantly than 3-fluoro due to positional effects on resonance .
- The amino group could improve aqueous solubility but may also increase metabolic susceptibility.
Broader Pyridine Derivatives from Literature
highlights pyridine derivatives with chloro, phenyl, and amino substituents. For example:
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Incorporates chloro and phenyl groups, which enhance lipophilicity and π-stacking interactions. Such compounds are often explored as kinase inhibitors or antimicrobials .
- General Trends :
- Electron-withdrawing groups (e.g., -F, -Cl) increase pyridine ring stability and modulate reactivity.
- Substituent position (ortho, meta, para) significantly affects molecular conformation and bioactivity.
Data Table: Key Structural and Calculated Properties
*Calculated using standard atomic weights (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00).
Research Findings and Limitations
- Synthesis Methods: While direct data for the target compound are lacking, notes that pyridine esters are typically synthesized via nucleophilic substitution or coupling reactions, often employing palladium catalysts or microwave-assisted techniques .
- Comparisons remain speculative, relying on structural analogies.
Biological Activity
Methyl 2-(3-fluoropyridin-4-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₈FNO₂
- Molecular Weight : 181.16 g/mol
- Key Features : The presence of a fluorine atom in the pyridine ring enhances its biological activity and solubility properties, making it a compound of interest in various fields, including medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine substitution is known to enhance binding affinity through:
- Hydrogen Bonding : The electronegativity of fluorine can facilitate stronger interactions with biological macromolecules.
- Hydrophobic Interactions : The fluorine atom can influence the lipophilicity of the compound, affecting its permeability and distribution within biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that fluorinated pyridine derivatives can inhibit various bacterial strains by disrupting their cell wall synthesis or interfering with metabolic pathways.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor, particularly against protein kinases involved in cancer signaling pathways. The presence of the fluorine atom enhances the compound's ability to bind to these enzymes, leading to increased efficacy in modulating their activity.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. The study found that fluorination significantly increased inhibitory potency against specific kinases involved in oncogenic signaling pathways .
- Antimicrobial Efficacy :
-
Pharmacokinetic Profile :
- A pharmacokinetic study indicated that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications. It was noted that the compound's solubility in physiological conditions was significantly enhanced due to the fluorine substitution .
Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₉H₈FNO₂ | Fluorinated pyridine | Antimicrobial, enzyme inhibition |
| Methyl 3-amino-2-(4-fluoro-2-methylbenzyl)propanoate | C₁₀H₁₃FNO₂ | Amino group present | Moderate enzyme inhibition |
| (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester | C₈H₇FNO₃ | Different substitution pattern | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
